(±)-LY367385

Description

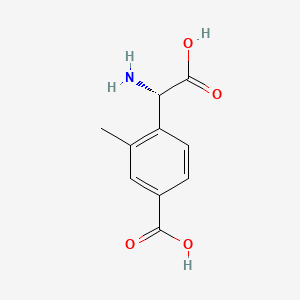

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKDIUCJAUSRD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042563 | |

| Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198419-91-9 | |

| Record name | (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198419-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-4-carboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-367385 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(±)-LY367385 mechanism of action

An in-depth analysis of the mechanism of action of (±)-LY367385, a pivotal tool in glutamate receptor research, reveals its function as a selective and competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This guide synthesizes key experimental findings to provide a comprehensive technical overview for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the mGluR1, thereby blocking the receptor's activation by the endogenous ligand, glutamate. This antagonistic action prevents the initiation of downstream intracellular signaling cascades typically mediated by mGluR1, most notably the hydrolysis of phosphoinositide. Its high potency and selectivity for mGluR1 over other mGlu receptor subtypes have established it as a critical pharmacological tool for elucidating the physiological roles of this receptor.

Quantitative Pharmacological Data

The binding affinity of this compound and its enantiomers for mGluR1 and other subtypes has been quantified through various radioligand binding assays. The data clearly demonstrates a high affinity for mGluR1 and significantly lower affinity for other mGlu receptors, underscoring its selectivity.

| Compound | Receptor Subtype | K_i (nM) | Test System | Radioligand |

| This compound | mGluR1a | 8.2 ± 1.2 | Recombinant human mGluR1a in CHO cells | [³H]quisqualate |

| mGluR2 | >10,000 | Recombinant human mGluR2 in CHO cells | [³H]LY341495 | |

| mGluR4a | >10,000 | Recombinant human mGluR4a in CHO cells | [³H]LY341495 | |

| mGluR5a | 1,100 ± 150 | Recombinant human mGluR5a in CHO cells | [³H]quisqualate | |

| mGluR6 | >10,000 | Recombinant rat mGluR6 in HEK293 cells | [¹²⁵I]PI-P | |

| mGluR7b | >10,000 | Recombinant rat mGluR7b in CHO cells | [³H]LY341495 | |

| mGluR8a | >10,000 | Recombinant rat mGluR8a in CHO cells | [³H]LY341495 |

Data compiled from studies on recombinant human and rat metabotropic glutamate receptors.

Signaling Pathway Inhibition

This compound functions as a potent antagonist of mGluR1-mediated phosphoinositide (PI) hydrolysis. In experimental systems using Chinese hamster ovary (CHO) cells that stably express the human mGluR1a, the compound effectively inhibits the increase in PI hydrolysis induced by glutamate. The calculated IC₅₀ value for this inhibition is 30 ± 5 nM, demonstrating its functional antagonism at the cellular level.

Caption: Signaling pathway of mGluR1 and its inhibition by this compound.

Experimental Protocols

The characterization of this compound relies on specific in vitro assays. Below are the detailed methodologies for the key experiments.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (K_i) of the compound for specific receptor subtypes.

-

Cell Culture and Membrane Preparation:

-

Chinese hamster ovary (CHO) or Human embryonic kidney (HEK293) cells stably expressing the specific recombinant human or rat mGlu receptor subtype are cultured and harvested.

-

Cell pellets are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

The assay is conducted in a final volume of 500 µL in 96-well plates.

-

Each well contains:

-

Cell membranes (approximately 20-100 µg of protein).

-

A specific radioligand (e.g., [³H]quisqualate for mGluR1/5 or [³H]LY341495 for other subtypes) at a concentration near its K_d value.

-

Varying concentrations of the competing test compound, this compound, ranging from 10⁻¹¹ to 10⁻⁴ M.

-

For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate) is added to a set of wells.

-

-

-

Incubation and Termination:

-

The mixture is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression analysis (e.g., using Prism software). IC₅₀ values (the concentration of the compound that inhibits 50% of specific binding) are determined.

-

K_i values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Caption: Experimental workflow for radioligand binding assays.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to antagonize receptor-mediated Gq protein signaling.

-

Cell Culture and Labeling:

-

CHO cells stably expressing human mGluR1a are plated in 24-well plates.

-

The cells are incubated for 18-24 hours with myo-[³H]inositol (e.g., 0.5 µCi/well) in inositol-free medium to allow for its incorporation into membrane phosphoinositides.

-

-

Compound Incubation:

-

Cells are washed to remove excess [³H]inositol.

-

A pre-incubation step of 30 minutes is performed in assay buffer (e.g., Krebs-Henseleit buffer) containing 10 mM LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

The antagonist, this compound, is added at various concentrations and incubated for an additional 10-20 minutes.

-

-

Receptor Stimulation:

-

The receptor is stimulated by adding an agonist, typically glutamate, at a concentration that produces a maximal or near-maximal response (e.g., 100 µM).

-

The cells are incubated for a further 30-60 minutes at 37°C.

-

-

Extraction and Quantification:

-

The reaction is terminated by aspirating the medium and adding a cold acidic solution (e.g., 0.5 M trichloroacetic acid).

-

The accumulated [³H]inositol phosphates are separated from other components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

The radioactivity of the eluted IPs is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]IPs produced is plotted against the concentration of this compound.

-

Non-linear regression is used to fit a dose-response curve and determine the IC₅₀ value, representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

-

An In-Depth Technical Guide to (±)-LY367385: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for (±)-LY367385, a racemic compound of the selective mGlu1a receptor antagonist, LY367385. This document details the key chemical properties, outlines a step-by-step synthetic pathway based on established organic chemistry principles, and includes relevant quantitative data and experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow.

Chemical Structure and Properties

This compound, with the systematic IUPAC name (±)-α-Amino-4-carboxy-2-methylbenzeneacetic acid, is a notable antagonist of the metabotropic glutamate receptor 1α (mGluR1α). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (±)-α-Amino-4-carboxy-2-methylbenzeneacetic acid | [1] |

| CAS Number | 198419-90-8 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| SMILES | OC(C(C1=C(C=C(C=C1)C(O)=O)C)N)=O | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized through a multi-step process, beginning with the formation of a key intermediate, 2-methylterephthalic acid, followed by transformations to introduce the α-amino acid moiety. Two potential pathways for the introduction of the amino group are presented: one via α-bromination followed by amination, and the other utilizing the Strecker synthesis.

Synthesis of the Key Intermediate: 4-Formyl-3-methylbenzoic acid

The synthesis commences with the selective oxidation of a commercially available starting material, such as 2,4-dimethylbenzoic acid, to yield 2-methylterephthalic acid. This intermediate can then be selectively reduced to the corresponding aldehyde, 4-formyl-3-methylbenzoic acid, which serves as a crucial precursor for the subsequent amino acid synthesis steps.

Pathway A: α-Bromination and Amination

This pathway involves the conversion of the phenylacetic acid derivative to an α-bromo acid, which is then displaced by an amino group.

Caption: Proposed synthesis of this compound via α-bromination and amination.

Experimental Protocol for Pathway A (Hypothetical):

-

Step 1: α-Bromination (Hell-Volhard-Zelinskii Reaction). 4-(Bromomethyl)benzoic acid would be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield the α-bromo derivative.

-

Step 2: Amination. The resulting α-bromo-4-carboxy-2-methylphenylacetic acid would then be reacted with an excess of ammonia in a polar solvent to displace the bromide and form the racemic α-amino acid, this compound.

Pathway B: Strecker Synthesis

An alternative and widely used method for α-amino acid synthesis is the Strecker synthesis, which begins with an aldehyde.

Caption: Proposed synthesis of this compound via the Strecker synthesis.

Experimental Protocol for Pathway B (Hypothetical):

-

Step 1: Formation of α-Aminonitrile. 4-Formyl-3-methylbenzoic acid would be reacted with ammonia and potassium cyanide in an aqueous solution. The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form the corresponding α-aminonitrile.

-

Step 2: Hydrolysis. The α-aminonitrile intermediate would then be hydrolyzed under acidic conditions (e.g., by heating with aqueous hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding this compound.

Pharmacological Data

This compound is an antagonist of the metabotropic glutamate receptor 1α (mGluR1α). It selectively inhibits phosphoinositide (PI) hydrolysis in cells expressing mGluR1α.

| Parameter | Value | Cell Line | Assay | Reference(s) |

| IC₅₀ | 19 µM | AV-12 cells expressing mGluR1α | Phosphoinositide (PI) hydrolysis | [1] |

| IC₅₀ | >300 µM | AV-12 cells expressing mGluR5a | Phosphoinositide (PI) hydrolysis | [1] |

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay (General)

A typical phosphoinositide hydrolysis assay to determine the IC₅₀ value would involve the following steps:

-

Cell Culture and Labeling: AV-12 cells stably expressing either mGluR1α or mGluR5a are cultured and labeled with [³H]myo-inositol.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a suitable mGluR agonist (e.g., quisqualate) to induce phosphoinositide hydrolysis.

-

Extraction and Quantification: The reaction is stopped, and the inositol phosphates are extracted. The amount of [³H]inositol phosphates is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced PI hydrolysis (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion

This guide has provided a detailed overview of the chemical structure and plausible synthetic routes for this compound. The proposed synthetic pathways, based on well-established chemical reactions, offer a framework for its laboratory-scale preparation. The presented pharmacological data underscores its significance as a selective mGluR1α antagonist, making it a valuable tool for research in neuroscience and drug development. The detailed experimental protocols serve as a foundation for researchers aiming to synthesize or evaluate this compound.

References

(±)-LY367385 as a selective mGluR1a antagonist

An In-Depth Technical Guide on (±)-LY367385 as a Selective mGluR1a Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate receptor 1 (mGluR1) is a critical component of the glutamatergic system, implicated in numerous physiological and pathological processes, including synaptic plasticity, motor control, and neurodegeneration. Its role as a therapeutic target has driven the development of selective antagonists. This document provides a comprehensive technical overview of this compound, a potent and selective competitive antagonist for the mGluR1a splice variant. We will delve into its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. This guide consolidates quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows to serve as a vital resource for professionals in neuroscience research and drug development.

Pharmacological Profile of this compound

This compound, chemically known as (+)-2-Methyl-4-carboxyphenylglycine, is a widely used pharmacological tool to investigate the physiological roles of mGluR1. Its selectivity for mGluR1a over other mGluR subtypes, particularly mGluR5, makes it an invaluable agent for dissecting the specific functions of mGluR1.

Quantitative Data: Receptor Binding and Potency

The antagonist potency of this compound is typically determined by its ability to inhibit agonist-induced intracellular signaling, most commonly phosphoinositide (PI) hydrolysis. The compound demonstrates a clear selectivity for mGluR1a, with negligible activity at other mGluR subtypes at concentrations up to 100 µM[1].

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| IC₅₀ | mGluR1a | 8.8 µM | Quisqualate-Induced PI Hydrolysis | [1] |

| IC₅₀ | mGluR5a | > 100 µM | Quisqualate-Induced PI Hydrolysis | |

| Activity | Group II & III mGluRs | Negligible | Functional Assays |

Mechanism of Action and Signaling Pathways

Antagonism of mGluR1a Signaling

mGluR1 is a G-protein coupled receptor (GPCR) that belongs to Group I mGluRs. It is primarily coupled to the Gαq/11 protein. Upon activation by an agonist like glutamate or quisqualate, Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist at the glutamate binding site on the mGluR1a receptor, preventing this signaling cascade from being initiated.[2][3]

Modulation of GABAergic Transmission and Neuroprotection

A key aspect of this compound's functional effect, particularly its neuroprotective properties, is its ability to enhance GABAergic transmission.[4][5] mGluR1 is expressed on GABAergic interneurons, where its activation tonically inhibits GABA release. By blocking these receptors, this compound removes this inhibition, leading to an increased release of GABA.[4][5][6] This enhancement of inhibitory neurotransmission helps to counteract excitotoxicity, for instance, that which is mediated by NMDA receptors, thereby conferring neuroprotection.[4][7]

Experimental Protocols

The characterization of this compound relies on a suite of well-established in vitro and in vivo assays. Below are detailed protocols for key experiments.

Phosphoinositide (PI) Hydrolysis Assay

This assay is the gold standard for quantifying the activity of Gq-coupled receptors like mGluR1a and is used to determine the IC₅₀ values of antagonists.

Principle: The assay measures the accumulation of [³H]-inositol phosphates in cells pre-labeled with [³H]-myo-inositol. Receptor activation by an agonist stimulates PLC, leading to the hydrolysis of PIP₂ and the generation of radiolabeled inositol phosphates. An antagonist will inhibit this agonist-induced accumulation.

Detailed Methodology:

-

Cell Culture: Use a cell line stably expressing the mGluR1a receptor (e.g., CHO or BHK cells)[8]. Culture cells in 96-well plates to near confluency.

-

Radiolabeling: Incubate the cells overnight (18-24 hours) with myo-[³H]-inositol (e.g., 1 µCi/well) in inositol-free medium to allow for its incorporation into membrane phosphoinositides.[2]

-

Washing: Wash cells twice with a physiological buffer (e.g., Locke's buffer or HEPES-buffered saline) to remove unincorporated radiolabel.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C. This step should be performed in the presence of LiCl (e.g., 20 mM), which blocks the degradation of inositol monophosphates, thereby amplifying the signal.[2]

-

Agonist Stimulation: Add a fixed concentration of an mGluR1 agonist (e.g., quisqualate or the Group I agonist DHPG) and continue the incubation for an additional 30-60 minutes.[2]

-

Lysis and Extraction: Terminate the reaction by aspirating the medium and lysing the cells with a cold acid (e.g., 0.5 M trichloroacetic acid or formic acid).

-

Separation: Separate the soluble inositol phosphates from the lipid fraction using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Quantification: Elute the [³H]-inositol phosphates from the column and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Electrophysiology in Hippocampal Slices

Electrophysiology is used to study the effects of this compound on synaptic transmission and plasticity.

Principle: Whole-cell patch-clamp recordings from neurons (e.g., CA1 pyramidal cells) in acute brain slices allow for the direct measurement of ion channel currents and synaptic events. The effect of this compound is assessed by observing its ability to block agonist-induced changes or to modulate synaptic plasticity like long-term potentiation (LTP) and long-term depression (LTD).[1][6]

Detailed Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rats or mice using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at room temperature or near-physiological temperature.

-

Patch-Clamp: Obtain whole-cell voltage-clamp or current-clamp recordings from CA1 pyramidal neurons using glass micropipettes filled with an appropriate internal solution.

-

Experimental Paradigms:

-

Agonist Application: Bath-apply a Group I mGluR agonist like DHPG and record the induced inward current or depolarization.[3][9] To test the antagonist, pre-apply this compound (e.g., 100 µM) for 10-20 minutes before co-application with the agonist.[1][3][9]

-

Synaptic Plasticity: Record baseline synaptic responses by stimulating afferent pathways (e.g., Schaffer collaterals). Induce LTP with high-frequency stimulation (HFS) or LTD with low-frequency stimulation (LFS).[1] Apply this compound before the induction protocol to determine its effect on the induction or expression of plasticity.[1]

-

Inhibitory Currents: Record spontaneous inhibitory postsynaptic currents (sIPSCs) to assess effects on GABAergic transmission.[3][6]

-

-

Data Analysis: Analyze changes in holding current, membrane potential, firing rate, synaptic response amplitude (fEPSP slope or EPSC amplitude), and the frequency/amplitude of sIPSCs using appropriate software (e.g., pCLAMP).[6]

In Vivo Neuroprotection Assays

These models are crucial for evaluating the therapeutic potential of this compound in pathological conditions like stroke or excitotoxic injury.

Principle: An excitotoxic lesion is created in a specific brain region of a rodent model, either by chemical injection (e.g., NMDA) or by inducing ischemia. The neuroprotective effect of this compound is assessed by quantifying the reduction in lesion volume or neuronal death compared to vehicle-treated controls.[7]

Detailed Methodology (NMDA-induced Lesion Model):

-

Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.

-

Drug Administration: Locally infuse this compound or vehicle directly into the target brain region (e.g., caudate nucleus or striatum) via a guide cannula.[4][7]

-

Toxin Infusion: After a short pre-treatment period, infuse NMDA through the same cannula to induce an excitotoxic lesion.[7]

-

Recovery: Allow the animal to recover from anesthesia.

-

Histological Analysis: After a survival period (e.g., 24-48 hours), euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Tissue Processing: Dissect the brain, post-fix, and cryoprotect it. Cut coronal sections through the lesion site using a cryostat or microtome.

-

Staining and Quantification: Stain the sections with a marker for cell death (e.g., Fluoro-Jade) or a general cell stain (e.g., Cresyl Violet). Capture images of the stained sections and quantify the lesion volume using image analysis software.

-

Data Analysis: Compare the mean lesion volume between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test).

Conclusion

This compound is a cornerstone pharmacological tool for the study of mGluR1. Its high selectivity allows for the precise investigation of this receptor's role in synaptic function, neuronal excitability, and disease pathophysiology. The data and protocols summarized in this guide highlight its utility as a competitive antagonist, particularly in demonstrating the neuroprotective potential of mGluR1 blockade through the enhancement of GABAergic inhibition. This document serves as a foundational resource for researchers aiming to utilize this compound in their experimental designs.

References

- 1. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacological characterization of the mGluR1 alpha subtype of the metabotropic glutamate receptor expressed in a cloned baby hamster kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

The Discovery and Preclinical Development of LY367385: A Selective mGluR1a Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY367385, also known as (+)-2-methyl-4-carboxyphenylglycine, is a potent and selective competitive antagonist of the metabotropic glutamate receptor subtype 1a (mGluR1a). Developed by Eli Lilly and Company, this compound emerged from research into the therapeutic potential of modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of LY367385, including its synthesis, mechanism of action, and key in vitro and in vivo findings. While showing promise in preclinical models of neurological disorders, its progression to clinical trials remains unconfirmed.

Introduction: Targeting Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate activity can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2][3] Metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, modulate neuronal excitability and synaptic transmission, making them attractive therapeutic targets.[4][5] Group I mGluRs, which include mGluR1 and mGluR5, are of particular interest as their activation can potentiate N-methyl-D-aspartate (NMDA) receptor function and contribute to excitotoxic cell death.[6][7] This has driven the development of antagonists for these receptors as potential neuroprotective agents.

Discovery and Synthesis

LY367385 was first reported by scientists at Eli Lilly and Company in 1997 in the journal Bioorganic & Medicinal Chemistry Letters. While a detailed step-by-step synthesis protocol is not publicly available, the general synthesis of α-amino acids can be achieved through methods such as the Strecker synthesis or Gabriel malonic ester synthesis.[8][9] The Strecker synthesis, for instance, involves the reaction of an aldehyde or ketone with ammonia and potassium cyanide, followed by hydrolysis to yield the amino acid.[8] The Gabriel synthesis utilizes phthalimide to introduce the amino group.[9]

Preclinical Pharmacology

In Vitro Activity and Selectivity

LY367385 is characterized as a selective antagonist of the mGluR1a subtype. Its potency and selectivity have been demonstrated in various in vitro assays.

Table 1: In Vitro Activity of LY367385

| Assay | Receptor/System | Parameter | Value | Reference |

| Phosphoinositide (PI) Hydrolysis | mGluR1a | IC50 | 8.8 µM | [10] |

| Phosphoinositide (PI) Hydrolysis | mGluR5a | IC50 | > 100 µM | [10] |

| Binding Affinity | mGluR1a | Ki | 1260 nM (pKi = 5.9) | [11] |

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

The PI hydrolysis assay is a functional assay used to determine the activity of Gq-coupled receptors like mGluR1. The general protocol involves:

-

Cell Culture and Receptor Expression: Cells (e.g., AV-12 cells) are engineered to express the target receptor (mGluR1a or mGluR5a).

-

Radiolabeling: The cells are incubated with a radioactive precursor, such as [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Agonist Stimulation: The cells are then stimulated with a known mGluR agonist, like quisqualate, in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs), the downstream products of phospholipase C activation.

-

Antagonist Inhibition: To determine the inhibitory concentration (IC50) of an antagonist like LY367385, the assay is performed with varying concentrations of the antagonist in the presence of the agonist.

-

Quantification: The accumulated radioactive IPs are then separated by ion-exchange chromatography and quantified using liquid scintillation counting. The concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation is determined as the IC50 value.[12][13][14]

In Vivo Preclinical Efficacy

The neuroprotective effects of LY367385 have been demonstrated in several animal models of excitotoxicity and ischemic brain injury.

Table 2: In Vivo Neuroprotective Efficacy of LY367385

| Model | Species | Administration Route | Effect | Reference |

| NMDA-induced excitotoxicity | Rat (cortical cultures) | Co-administration with NMDA | Attenuated neuronal degeneration | [4][11] |

| NMDA-induced excitotoxicity | Rat (intrastriatal infusion) | Intrastriatal | Provided significant neuroprotection | [6] |

| Transient global ischemia | Gerbil | Not specified | Neuroprotective | [4][6] |

Experimental Protocol: NMDA-Induced Neurotoxicity in Rats (In Vivo)

This model is used to assess the neuroprotective potential of compounds against glutamate-induced excitotoxicity. A typical protocol involves:

-

Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.

-

Drug Administration: A guide cannula is implanted into the striatum of the brain. NMDA, an excitotoxic agent, is then infused through the cannula to induce neuronal damage.

-

Test Compound Administration: The neuroprotective agent, such as LY367385, can be administered either locally into the striatum or systemically (e.g., intraperitoneally or intravenously) before, during, or after the NMDA infusion.

-

Assessment of Neuroprotection: After a set period (e.g., 24-48 hours), the animals are euthanized, and their brains are removed. The extent of neuronal damage is assessed using histological techniques, such as staining for markers of cell death (e.g., Fluoro-Jade) or by measuring the volume of the lesion. A reduction in lesion volume in the animals treated with the test compound compared to the vehicle-treated controls indicates a neuroprotective effect.[7][15][16]

Pharmacokinetics

Detailed pharmacokinetic studies on LY367385 in preclinical species are not extensively reported in the public domain. Generally, for a drug to be effective in the central nervous system, it needs to cross the blood-brain barrier. The physicochemical properties of LY367385, an amino acid derivative, suggest that its ability to penetrate the CNS may be limited, potentially requiring direct intracerebral administration in some preclinical studies. Studies on similar compounds have shown that oral bioavailability can be low for this class of molecules.[12][17][18][19]

Mechanism of Action and Signaling Pathways

LY367385 exerts its effects by competitively blocking the binding of glutamate to the mGluR1a receptor. This receptor is coupled to the Gq/11 family of G proteins.

Figure 1: Simplified mGluR1a Signaling Pathway

Upon activation by glutamate, mGluR1a activates phospholipase C (PLC) via the Gq protein.[6][20][21] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21] IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺).[6][21] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[11][21] These signaling events lead to a cascade of downstream cellular effects, including the modulation of ion channel activity and gene expression. By blocking this initial step, LY367385 prevents the entire downstream signaling cascade.

Figure 2: Preclinical Evaluation Workflow for LY367385

Clinical Development

Despite its promising preclinical profile as a neuroprotective agent, there is no publicly available information indicating that LY367385 has entered into clinical trials. Pharmaceutical companies often investigate numerous compounds in the preclinical phase, and only a small fraction progress to human studies.[22][23] The reasons for the apparent discontinuation of LY367385's development are not known but could include factors such as unfavorable pharmacokinetic properties, off-target effects discovered in later-stage preclinical testing, or strategic decisions by Eli Lilly and Company.[15][24][25]

Conclusion

LY367385 stands as a significant tool compound in the study of mGluR1a function and its role in neurological processes. Its discovery and characterization provided valuable insights into the potential of targeting Group I mGluRs for therapeutic intervention in excitotoxicity-related disorders. While its own path to the clinic appears to have halted, the research surrounding LY367385 has contributed to the broader understanding of glutamatergic signaling and has informed the development of other mGluR modulators. The detailed preclinical data and methodologies associated with its evaluation continue to be relevant for researchers in the field of neuroscience and drug discovery.

References

- 1. Metabotropic glutamate 2 receptor potentiators: receptor modulation, frequency-dependent synaptic activity, and efficacy in preclinical anxiety and psychosis model(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Establishing pre-clinical pharmacokinetic parameters for drug candidate using targeted mass spectrometry [frontiersin.org]

- 6. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selective activation of phosphoinositide hydrolysis by a rigid analogue of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Developmental Changes in NMDA Neurotoxicity Reflect Developmental Changes in Subunit Composition of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Eli Lilly & Co. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 23. lilly.com [lilly.com]

- 24. LY-2491503 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 25. | BioWorld [bioworld.com]

The Pharmacological Profile of (±)-LY367385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-LY367385, also known as (+)-2-methyl-4-carboxyphenylglycine, is a potent and selective competitive antagonist of the metabotropic glutamate receptor 1a (mGluR1a). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, selectivity, and its effects in various in vitro and in vivo models. The document details the experimental methodologies employed in key studies to facilitate replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its mechanism of action and experimental application.

Introduction

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system. The mGluR family is divided into three groups, with Group I, comprising mGluR1 and mGluR5, being of particular interest due to its involvement in various neurological and psychiatric disorders. This compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of mGluR1. Its high selectivity for mGluR1a over other mGluR subtypes makes it an invaluable asset in neuroscience research. This guide aims to consolidate the current knowledge on the pharmacological characteristics of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the pharmacological properties of this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor/Assay | Value | Reference |

| IC₅₀ | Blockade of quisqualate-induced phosphoinositide hydrolysis in cells expressing mGluR1a | 8.8 µM | [1][2][3] |

| IC₅₀ | Blockade of quisqualate-induced phosphoinositide hydrolysis in cells expressing mGluR5a | > 100 µM | [1][2][3] |

| Apparent Dissociation Constant (K₀.₅) | mGluR1 ligand binding domain | 0.89 µM | [3] |

| Apparent Dissociation Constant (K₀.₅) with 2.0 mM Ca²⁺ | mGluR1 ligand binding domain | 1.2 µM | [3] |

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Activity | Concentration | Reference |

| mGluR1a | Antagonist | Low micromolar range | [1][2][3][4] |

| mGluR5a | Negligible | Up to 100 µM | [1][2][3][4] |

| Group II mGluRs (mGluR2/3) | Negligible action | Not specified | [1][3] |

| Group III mGluRs (mGluR4/6/7/8) | Negligible action | Not specified | [1][3] |

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the mGluR1a receptor. By binding to the same site as the endogenous ligand glutamate, it prevents the activation of the receptor and its downstream signaling cascades. The primary signaling pathway coupled to mGluR1 is the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

In Vitro and In Vivo Effects

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various models of excitotoxicity. It has been shown to protect against N-methyl-D-aspartate (NMDA)-induced neuronal death in mixed cultures of murine cortical cells and in rats with intrastriatal NMDA infusions.[5][6][7] This neuroprotective effect is suggested to be mediated by an enhancement of GABAergic transmission.[5]

Modulation of Synaptic Plasticity

The compound plays a critical role in synaptic plasticity. Studies have shown that this compound impairs both the induction and late phases of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampal CA1 region when applied before high-frequency or low-frequency stimulation, respectively.[4][8]

Enhancement of GABAergic Transmission

In microdialysis studies, this compound has been observed to substantially enhance the release of GABA in the corpus striatum of freely moving animals.[5] Electrophysiological studies in cortico-striatal slices further support a role for mGluR1 in modulating GABAergic transmission, where this compound antagonizes the DHPG-induced reduction of inhibitory postsynaptic currents.[5]

Anticonvulsant and Antidepressant-like Effects

This compound has also been reported to possess anticonvulsant and antidepressant-like properties in preclinical models.[2][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Phosphoinositide Hydrolysis Assay

This assay is used to determine the potency of this compound in blocking mGluR1a-mediated signaling.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human mGluR1a.

-

Radiolabeling: Cells are incubated overnight with myo-[³H]inositol (1.5 µCi/well) in inositol-free medium to label the cellular phosphoinositide pools.

-

Antagonist Incubation: Cells are washed and pre-incubated with varying concentrations of this compound for 20 minutes in a buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

Agonist Stimulation: The mGluR1 agonist quisqualate is added to a final concentration of 10 µM and incubated for 60 minutes at 37°C.

-

Extraction and Quantification: The reaction is terminated, and the accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. The radioactivity is then quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of the agonist-induced response (IC₅₀) is calculated.

In Vivo Microdialysis for GABA Release

This technique measures the effect of this compound on neurotransmitter levels in the brain of freely moving animals.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the corpus striatum.

-

Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentration of GABA in the dialysate samples is determined by high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthaldialdehyde.

-

Data Analysis: Changes in GABA levels are expressed as a percentage of the baseline pre-drug levels.

Electrophysiological Recording of LTP/LTD in Hippocampal Slices

This method assesses the impact of this compound on synaptic plasticity.

-

Tissue Preparation: Transverse hippocampal slices (400 µm thick) are prepared from adult male Wistar rats.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

-

Drug Application: this compound (100 µM) is applied to the slices for 20 minutes prior to the induction of LTP or LTD.

-

LTP Induction: LTP is induced by high-frequency stimulation (HFS; e.g., three 1-second trains of 100 Hz stimulation, separated by 10 minutes).

-

LTD Induction: LTD is induced by low-frequency stimulation (LFS; e.g., 900 pulses at 1 Hz).

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-stimulation baseline.

NMDA-Induced Neurotoxicity Assay

This assay evaluates the neuroprotective effects of this compound.

-

Cell Culture: Mixed cortical cultures are prepared from fetal mice.

-

Treatment: Cultures are transiently exposed to NMDA (e.g., 100 µM for 10 minutes) in the presence or absence of varying concentrations of this compound.

-

Viability Assessment: Neuronal viability is assessed 24 hours later by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, or by using cell viability dyes such as propidium iodide.

-

Data Analysis: The reduction in NMDA-induced cell death by this compound is quantified and expressed as a percentage of the protection.

Conclusion

This compound is a highly selective and potent competitive antagonist of the mGluR1a receptor. Its pharmacological profile, characterized by its specific antagonism of mGluR1-mediated signaling, has made it an indispensable tool in neuroscience research. The compound's demonstrated effects on neuroprotection, synaptic plasticity, and GABAergic transmission highlight the significant role of mGluR1 in a range of physiological and pathological processes. The detailed experimental protocols provided in this guide are intended to support the continued investigation of mGluR1 function and the potential therapeutic applications of its modulation.

References

- 1. The metabotropic glutamate receptor 5 is necessary for late-phase long-term potentiation in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 3. Negative cooperativity of glutamate binding in the dimeric metabotropic glutamate receptor subtype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientifica.uk.com [scientifica.uk.com]

- 5. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

(±)-LY367385 solubility and stability data

An In-Depth Technical Guide to (±)-LY367385: Solubility and Stability for the Research Professional

Introduction

This compound, with the formal name α-amino-4-carboxy-2-methyl-benzeneacetic acid, is a potent and selective antagonist of the metabotropic glutamate receptor 1α (mGluR1α).[1][2] It plays a crucial role in neuroscience research by selectively inhibiting phosphoinositide (PI) hydrolysis in cells expressing mGluR1α (IC₅₀ = 19 µM) with negligible action on mGluR5a (IC₅₀ > 300 µM) or group II and III mGluRs.[1][2] This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of mGluR1, including its involvement in nociceptive processing, neuroprotection, and synaptic plasticity.[1][3][4] This guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and pathway diagrams to aid researchers in its effective use.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for accurate solution preparation and experimental design.

| Property | Value | Reference |

| CAS Number | 198419-90-8 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Formula Weight | 209.2 g/mol | [1][2] |

| Purity | ≥98% | [1][2] |

| Formulation | Supplied as a solid | [1][2] |

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The data is summarized below to facilitate the preparation of stock solutions. It is important to note that batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Conditions | Reference |

| Water | ~20 mg/mL | ~95.6 mM | - | [1][2] |

| Water | 5.56 mg/mL | 26.58 mM | Requires sonication and heating to 60°C | [5] |

| 1 eq. NaOH | 10.46 mg/mL | 50 mM | Requires gentle warming and sonication |

Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound. Stability data for both the solid compound and its solutions are presented below.

Solid Form

| Storage Temperature | Stability | Conditions | Reference |

| -20°C | ≥ 4 years | - | [1][2] |

| Room Temperature | Not specified (Desiccate) | Desiccate |

Solution Form

The stability of this compound in solution is significantly lower than in its solid form. It is highly recommended to prepare aqueous solutions fresh for each experiment.

| Storage Temperature | Duration | Recommendations | Reference |

| Room Temperature (Aqueous) | Not recommended for more than one day | Prepare fresh daily | [1] |

| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [5][6][7] |

| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | [5][6] |

Experimental Protocols

Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound.

Methodology:

-

Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

-

Solvent Addition: Add the selected solvent (e.g., high-purity water or 1 eq. NaOH) to the solid.

-

Dissolution: Aid dissolution by vortexing, sonicating in a water bath, and/or gentle warming, as specified in the solubility table.[5]

-

Clarity Check: Ensure the solution is clear and free of any particulate matter.

-

Sterilization: For biological experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.[6]

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[5][6]

Stability-Indicating HPLC Method (General Protocol)

While a specific, validated stability-indicating method for this compound is not detailed in the provided literature, a general protocol based on standard pharmaceutical practices can be established.[8] This method is designed to separate the intact drug from its potential degradation products.

Methodology:

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Incubate the drug solution with dilute HCl and NaOH at a controlled temperature.

-

Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (H₂O₂).

-

Thermal Stress: Expose the solid drug and drug solution to elevated temperatures.

-

Photostability: Expose the drug solution to UV light in a photostability chamber.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

Analysis: Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products over time.

-

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively antagonizing the mGluR1 receptor. Group I mGluRs, including mGluR1 and mGluR5, are G-protein coupled receptors that activate Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium and activation of Protein Kinase C (PKC). By blocking mGluR1, this compound prevents these downstream signaling events.[9][10]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LY 367385 | mGluR1a antagonist | Hello Bio [hellobio.com]

- 8. Analytical Stability-Indicating Methods for Alogliptin in Tablets by LC-CAD and LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabotropic glutamate receptors 1 and 5 differentially regulate CA1 pyramidal cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of LY367385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY367385, a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), has demonstrated significant neuroprotective properties across a range of preclinical models of excitotoxicity and ischemic neuronal injury. This technical guide provides an in-depth overview of the core evidence supporting the neuroprotective efficacy of LY367385. It details the underlying mechanism of action, which primarily involves the enhancement of inhibitory GABAergic neurotransmission, and explores the interplay with the endocannabinoid system. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for pivotal assays, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute and chronic neurological disorders, including stroke and neurodegenerative diseases. Metabotropic glutamate receptors (mGluRs), particularly the Group I mGluRs (mGluR1 and mGluR5), play a crucial role in modulating synaptic transmission and neuronal excitability. While activation of Group I mGluRs can exacerbate excitotoxic neuronal death, their selective blockade has emerged as a promising therapeutic strategy.

LY367385, (+)-2-methyl-4-carboxyphenylglycine, is a competitive antagonist with high selectivity for the mGluR1a splice variant.[1] Extensive research has established its neuroprotective effects in various experimental paradigms, highlighting its potential as a therapeutic agent for conditions associated with excitotoxic and ischemic brain injury.[1][2] This guide synthesizes the current knowledge on the neuroprotective properties of LY367385, with a focus on its mechanism, experimental validation, and the technical details required for its investigation.

Mechanism of Action: Enhancement of GABAergic Transmission

The primary neuroprotective mechanism of LY367385 is not direct antagonism of excitotoxic glutamate signaling but rather a potentiation of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA).[3] Blockade of mGluR1 receptors by LY367385 leads to an increase in GABA release from presynaptic terminals.[3] This enhanced GABAergic tone counteracts the excessive neuronal excitation characteristic of excitotoxic conditions, thereby conferring neuroprotection.

Several lines of evidence support this mechanism:

-

Occlusion by GABA: The neuroprotective effects of LY367385 are diminished in the presence of exogenously applied GABA, suggesting they share a common pathway.[3]

-

Reversal by GABA Antagonists: Co-administration of GABA-A and GABA-B receptor antagonists abolishes the neuroprotective effects of LY367385.[3]

-

Increased GABA Release: In vivo microdialysis studies have shown that LY367385 significantly enhances the extracellular levels of GABA in brain regions such as the corpus striatum.[3]

-

Electrophysiological Evidence: Patch-clamp recordings have demonstrated that LY367385 increases the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in pyramidal neurons.[4]

Interaction with the Endocannabinoid System

Recent studies have revealed a more complex signaling cascade involving the endocannabinoid system. The neuroprotective effects of mGluR1 antagonists, including LY367385, appear to be mediated, at least in part, by a presynaptic cannabinoid CB1 receptor-dependent mechanism.[4] Blockade of mGluR1 leads to the production and release of endocannabinoids, which then act retrogradely on presynaptic CB1 receptors on GABAergic interneurons to increase GABA release. This interaction is supported by findings that a CB1 receptor agonist can reverse the neuroprotective effects of LY367385.[4]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of LY367385 have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotection against NMDA-Induced Excitotoxicity

| Cell Type | Model | LY367385 Concentration | Neuroprotective Effect | Reference |

| Mixed Murine Cortical Cultures | NMDA Toxicity | 100 µM | Maximal reduction of NMDA toxicity by 40-60% | [5] |

| Cultured Rat Hippocampal Neurons | 0.1 mM [Mg2+]o-induced neurotoxicity | 100 µM | No significant increase in neuronal cell survival | [6] |

Table 2: In Vivo Neuroprotection in a Gerbil Model of Transient Global Ischemia

| Treatment | Dose / Concentration | Outcome Measure | Result | Reference |

| LY367385 (transdialytic perfusion) | 1 mM | Post-ischemic CA1 pyramidal cell loss | Reduction from 95 ± 1% to 7 ± 3% | [4] |

| LY367385 + WIN 55,212-2 (CB1 agonist) | 1 mM LY367385 + 50 µM WIN 55,212-2 | Post-ischemic CA1 pyramidal cell loss | Abolished neuroprotective effect of LY367385 | [4] |

Table 3: Effect of LY367385 on GABAergic Transmission

| Experimental Model | LY367385 Concentration | Effect | Reference |

| Rat Hippocampal Acute Slices (Electrophysiology) | 100 µM and 300 µM | Dose-dependent increase in sIPSC frequency and amplitude | [4] |

| Freely Moving Rats (In Vivo Microdialysis in Corpus Striatum) | Not specified | Substantially enhanced GABA release | [3] |

| Gerbils with Global Ischemia (In Vivo Microdialysis) | 1 mM (transdialytic) | Increased hippocampal GABA output | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for key experiments.

In Vitro Model: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol is designed to assess the neuroprotective effects of LY367385 against NMDA-induced cell death in primary neuronal cultures.

-

Cell Culture:

-

Isolate cortical neurons from E14-E18 mouse or rat embryos.

-

Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1-2 x 10^5 cells/well.

-

Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 10-14 days in vitro (DIV) to allow for maturation.

-

-

NMDA-Induced Excitotoxicity:

-

On the day of the experiment, replace the culture medium with a defined salt-glycine solution.

-

Pre-incubate the neurons with various concentrations of LY367385 (e.g., 10-300 µM) or vehicle for 30 minutes.

-

Induce excitotoxicity by adding NMDA to a final concentration of 30-100 µM for 10-30 minutes.

-

Terminate the NMDA exposure by washing the cells twice with fresh, NMDA-free medium.

-

-

Assessment of Neuronal Viability:

-

Incubate the cells for 20-24 hours post-NMDA exposure.

-

Quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Alternatively, fix the cells and stain with a nuclear dye like Hoechst 33342 to visualize and count live versus pyknotic (dead) nuclei.

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This ex vivo model more closely mimics the in vivo environment and is suitable for studying ischemic injury.

-

Organotypic Slice Culture Preparation:

-

Dissect hippocampi from postnatal day 6-9 rat or mouse pups.

-

Section the hippocampi into 350-400 µm thick slices using a McIlwain tissue chopper.

-

Culture the slices on semi-porous membrane inserts in a 6-well plate containing culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum).

-

Maintain the cultures for 7-14 days, changing the medium every 2-3 days.

-

-

Oxygen-Glucose Deprivation (OGD):

-

On the day of the experiment, transfer the slice culture inserts to a glucose-free OGD medium.

-

Place the cultures in a hypoxic chamber flushed with a gas mixture of 95% N2 / 5% CO2 for 30-60 minutes at 37°C.

-

Terminate OGD by returning the slices to their original culture medium and a normoxic incubator (95% air / 5% CO2).

-

-

Assessment of Neuronal Damage:

-

Assess cell death 24-72 hours post-OGD.

-

A common method is to incubate the slices with propidium iodide (PI), a fluorescent dye that enters and stains the nuclei of dead cells.

-

Capture fluorescent images of the slices and quantify the PI fluorescence intensity, particularly in the vulnerable CA1 region of the hippocampus.

-

In Vivo Model: Transient Global Ischemia in Gerbils

This in vivo model is used to study the neuroprotective effects of LY367385 in a setting of global cerebral ischemia.

-

Induction of Ischemia:

-

Anesthetize adult Mongolian gerbils.

-

Make a midline cervical incision to expose both common carotid arteries.

-

Induce transient global ischemia by occluding both common carotid arteries with non-traumatic clips for 5 minutes.

-

Remove the clips to allow for reperfusion and suture the incision.

-

Sham-operated animals undergo the same surgical procedure without arterial occlusion.

-

-

Drug Administration:

-

Administer LY367385 via intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion at various time points before or after the ischemic insult. Doses and timing will need to be optimized.

-

-

Histological Assessment of Neuronal Damage:

-

After a survival period of 7 days, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Remove the brains, postfix, and process for paraffin or cryo-sectioning.

-

Stain coronal brain sections with a neuronal marker such as cresyl violet (Nissl stain).

-

Quantify the number of surviving neurons in the CA1 region of the hippocampus, a brain area particularly vulnerable to global ischemia.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of LY367385-mediated neuroprotection.

Caption: Experimental workflow for OGD in organotypic hippocampal slices.

Conclusion

LY367385 presents a compelling profile as a neuroprotective agent with a well-defined mechanism of action. Its ability to selectively antagonize mGluR1 and subsequently enhance GABAergic transmission provides a targeted approach to mitigating the neuronal damage caused by excitotoxicity and ischemia. The involvement of the endocannabinoid system adds another layer of complexity and potential for therapeutic modulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of mGluR1 antagonists as a therapeutic strategy for acute and chronic neurological disorders. Continued investigation into the precise molecular interactions and the optimization of dosing and delivery will be critical for translating the preclinical promise of LY367385 into clinical reality.

References

- 1. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection against NMDA excitotoxicity by group I metabotropic glutamate receptors is associated with reduction of NMDA stimulated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective blockade of type-1 metabotropic glutamate receptors induces neuroprotection by enhancing gabaergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Effects of mGlu1 Receptor Antagonists Are Mediated by an Enhancement of GABAergic Synaptic Transmission via a Presynaptic CB1 Receptor Mechanism [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kjpp.net [kjpp.net]

Anticonvulsant Profile of LY367385: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticonvulsant effects of LY367385, a selective and competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), in various animal models of epilepsy. This document provides a comprehensive overview of its efficacy, detailed experimental methodologies, and the underlying mechanisms of action, serving as a valuable resource for preclinical epilepsy research.

Executive Summary

LY367385 has demonstrated notable anticonvulsant properties in several rodent models of generalized convulsive and non-convulsive seizures. Its efficacy is particularly evident in models of reflex and genetic epilepsy, such as sound-induced seizures in DBA/2 mice and genetically epilepsy-prone rats (GEPRs), as well as in a genetic model of absence seizures (lethargic mice). While ineffective in the maximal electroshock (MES) model, LY367385 shows protective effects in the 6 Hz psychomotor seizure model, suggesting a potential utility against treatment-resistant partial seizures. The primary mechanism of action is the blockade of mGluR1, which modulates neuronal excitability, in part by enhancing GABAergic transmission.

Quantitative Analysis of Anticonvulsant Efficacy

The anticonvulsant effects of LY367385 have been quantified across several animal models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy.

Table 1: Anticonvulsant Effects of LY367385 in Rodent Models of Generalized Seizures

| Animal Model | Seizure Type | Administration | Key Findings |

| DBA/2 Mice | Sound-Induced Clonic Seizures | Intracerebroventricular (i.c.v.) | ED₅₀ = 12 nmol (5 min post-injection) |

| Lethargic (lh/lh) Mice | Spontaneous Spike-and-Wave Discharges (Absence) | Intracerebroventricular (i.c.v.) | 50 nmol suppressed discharges from 30 to 60 min; 250 nmol suppressed discharges from 30 to >150 min. |

| Genetically Epilepsy-Prone Rats (GEPRs) | Sound-Induced Clonic Seizures | Focal injection into the inferior colliculus | 160 nmol (bilateral) fully suppressed seizures for 2-4 hours. |

Table 2: Efficacy of LY367385 in Electrically-Induced Seizure Models

| Animal Model | Seizure Type | Administration | Key Findings |

| Mice | Maximal Electroshock (MES) | Not specified | Ineffective |

| Mice | 6 Hz Psychomotor Seizures | Not specified | Produced dose-dependent protection |

Detailed Experimental Protocols

This section outlines the methodologies for the key animal models used to evaluate the anticonvulsant properties of LY367385.

Sound-Induced Seizures in DBA/2 Mice

This model is used to investigate generalized tonic-clonic seizures.

-

Animals: DBA/2 mice, typically 21-28 days of age, are used due to their genetic susceptibility to audiogenic seizures.

-

Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Procedure:

-

Mice are placed individually in a sound-attenuating chamber.

-

After a brief acclimatization period (1-2 minutes), an auditory stimulus (e.g., 120 dB bell or siren) is presented for up to 60 seconds.

-

Seizure responses are observed and scored, typically including a wild running phase, followed by clonic and then tonic seizures.

-

-

Drug Administration: LY367385 is administered intracerebroventricularly (i.c.v.) at various doses and at specific time points before the auditory stimulus.

-

Endpoint: The primary endpoint is the presence or absence of the clonic or tonic seizure phase. The dose that protects 50% of the animals from the seizure endpoint (ED₅₀) is calculated.

Spontaneous Spike-and-Wave Discharges in Lethargic (lh/lh) Mice

This model is a well-established genetic model of absence epilepsy.

-

Animals: Lethargic (lh/lh) mice, which exhibit spontaneous spike-and-wave discharges (SWDs) characteristic of absence seizures.

-

Surgical Preparation:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

Bipolar recording electrodes are implanted bilaterally into the frontal neocortex for electroencephalogram (EEG) recording. A reference electrode is placed over the cerebellum.

-

Animals are allowed to recover from surgery before EEG recordings commence.

-

-

Procedure:

-

Following recovery, mice are connected to an EEG recording system in a quiet, isolated environment.

-

Baseline EEG activity is recorded to determine the pre-drug frequency and duration of SWDs.

-

LY367385 is administered (e.g., i.c.v.), and EEG is continuously recorded for a specified period (e.g., up to 3 hours).

-

-

Data Analysis: The number and total duration of SWDs per unit of time are quantified before and after drug administration. A significant reduction in SWD frequency and/or duration indicates anticonvulsant activity. SWDs are typically defined as rhythmic, high-amplitude (>2x baseline) discharges of 5-8 Hz lasting for at least 1 second.

Sound-Induced Seizures in Genetically Epilepsy-Prone Rats (GEPRs)

GEPRs are a genetic model of generalized tonic-clonic seizures with a well-characterized seizure susceptibility originating in the brainstem, particularly the inferior colliculus.[1][2][3][4][5]

-

Animals: Genetically Epilepsy-Prone Rats (GEPR-3s for moderate, clonic seizures; GEPR-9s for severe, tonic-clonic seizures).

-

Surgical Preparation:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the inferior colliculus bilaterally. Stereotaxic coordinates for the inferior colliculus in rats are approximately -7.8 to -8.8 mm posterior to bregma, ±1.5 to 2.5 mm lateral to the midline, and -4.5 to -5.5 mm ventral to the skull surface.[6][7][8]

-

-

Procedure:

-

After a recovery period, LY367385 is administered via microinjection through the guide cannula directly into the inferior colliculus.

-

At various time points after injection, rats are exposed to an intense auditory stimulus (e.g., 100-120 dB) for up to 60 seconds.

-

Seizure responses are observed and scored based on their severity (e.g., running, clonus, tonus).

-

-

Endpoint: The primary endpoint is the complete suppression of the characteristic seizure response.

The 6 Hz Psychomotor Seizure Model

This model is considered a model of therapy-resistant partial seizures.

-

Animals: Adult mice (e.g., CF-1 or Swiss Webster).

-

Procedure:

-

A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (e.g., 22, 32, or 44 mA) is delivered via corneal electrodes.

-